molecular formula C21H19ClN2O5S B11654746 Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate

Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate

Cat. No.: B11654746
M. Wt: 446.9 g/mol
InChI Key: VLKDPADCSJKUKA-UHFFFAOYSA-N
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Description

Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a benzoate ester, a pyrrolidinone ring, and a chlorophenyl group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The initial step involves the formation of the pyrrolidinone ring through a cyclization reaction. This can be achieved by reacting a suitable amine with a diketone under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction. This step often requires the use of a chlorinated aromatic compound and a strong nucleophile.

    Thioether Formation: The thioether linkage is formed by reacting a thiol with an appropriate electrophile, such as an alkyl halide.

    Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thio-substituted derivatives.

Scientific Research Applications

Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. Additionally, the compound’s aromatic and thioether groups can participate in π-π stacking and hydrophobic interactions, enhancing its binding affinity to target proteins.

Comparison with Similar Compounds

Ethyl 4-[3-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-2,5-dioxopyrrolidin-1-yl]benzoate can be compared with other similar compounds, such as:

    Ethyl 4-[(3-(3-chlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate: This compound shares a similar benzoate ester and chlorophenyl group but differs in the presence of an acrylamide linkage.

    Ethyl 4-[(3-(2,4-dichlorophenyl)-2-{[4-(ethoxycarbonyl)anilino]carbonyl}acryloyl)amino]benzoate: This compound has a dichlorophenyl group, which may alter its chemical reactivity and biological activity.

    Ethyl 4-[(3-(3-methoxy-4-pentyloxyphenyl)acryloyl)amino]benzoate: The presence of methoxy and pentyloxy groups in this compound introduces additional steric and electronic effects, influencing its properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject for research in medicinal chemistry, organic synthesis, and material science. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for the development of new applications and therapeutic agents.

Properties

Molecular Formula

C21H19ClN2O5S

Molecular Weight

446.9 g/mol

IUPAC Name

ethyl 4-[3-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoate

InChI

InChI=1S/C21H19ClN2O5S/c1-2-29-21(28)13-3-9-16(10-4-13)24-19(26)11-17(20(24)27)30-12-18(25)23-15-7-5-14(22)6-8-15/h3-10,17H,2,11-12H2,1H3,(H,23,25)

InChI Key

VLKDPADCSJKUKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)SCC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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